2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl-

Description

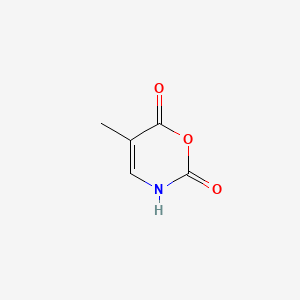

Structure and Nomenclature 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- (CAS: 34314-63-1; molecular formula: C₅H₅NO₃), also termed 3-oxathymine, is a heterocyclic compound featuring a six-membered oxazine ring with two ketone groups at positions 2 and 6 and a methyl substituent at position 5 (Figure 1). Its structure mimics pyrimidine bases, contributing to its biological relevance .

Synthesis

The compound is synthesized via two primary routes:

Polyphosphoric acid-catalyzed cyclization of β-(N-ethoxycarbonylamino)-2-methacrylic acid.

Properties

CAS No. |

51255-10-8 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

5-methyl-3H-1,3-oxazine-2,6-dione |

InChI |

InChI=1S/C5H5NO3/c1-3-2-6-5(8)9-4(3)7/h2H,1H3,(H,6,8) |

InChI Key |

WTXOSGFCAJSFHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an amino acid derivative with a carbonyl compound in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.

Substitution: Substitution reactions can occur at different positions on the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine dione derivatives, while substitution reactions could introduce various functional groups onto the oxazine ring.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular weight: 127.07 g/mol (calculated from C₅H₅NO₃).

- Density: ~1.416 g/cm³ (analogous to the unsubstituted parent compound) .

- Solubility: Moderate in polar solvents due to the oxazine ring’s polarity, reduced by the methyl group’s hydrophobicity .

Biological Activity

5-Methyl-1,3-oxazine-2,6(3H)-dione exhibits:

- Antimicrobial effects : Demonstrated against bacterial strains in vitro.

- Antileukemic activity : Significant inhibition of L1210 leukemia cell proliferation, comparable to 5-fluorouracil derivatives .

Comparison with Similar Compounds

Structural Analogs within the 1,3-Oxazine-2,6-dione Family

Table 1: Key Properties of Substituted 1,3-Oxazine-2,6-diones

Key Findings:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., F, Cl) enhance reactivity in nucleophilic reactions (e.g., azide attacks), while electron-donating groups (e.g., CH₃) reduce it. This explains the smooth reaction of dichloromaleic anhydride (Cl-substituted) versus dimethylmaleic anhydride (CH₃-substituted) in analogous systems .

- The 5-methyl derivative’s reduced electrophilicity may limit its utility in reactions requiring carbonyl activation.

Biological Activity Trends: 5-Methyl vs. 5-Fluoro: The 5-fluoro analog shows higher antileukemic potency due to fluorine’s electronegativity, enhancing DNA intercalation or enzyme inhibition. However, the 5-methyl derivative offers improved metabolic stability owing to reduced susceptibility to enzymatic oxidation .

Physicochemical Properties: Solubility: Halogenated derivatives (F, I, Br) exhibit higher polarity than the 5-methyl analog, improving aqueous solubility.

Comparison with Related Heterocycles

Thiazine-diones ():

- Core Structure : Replacing oxygen with sulfur in the heterocycle increases ring aromaticity and alters electronic properties.

- Applications : Thiazine-diones are used in hybrid chalcone synthesis for antimicrobial agents, suggesting broader medicinal chemistry applications compared to oxazine-diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.